molecular formula C9H8BrFINO B1383917 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide CAS No. 1863450-36-5

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide

Cat. No.: B1383917
CAS No.: 1863450-36-5
M. Wt: 371.97 g/mol
InChI Key: ILBJMWBOYCMEEG-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with bromine at position 2, iodine at position 5, and a 2-fluoroethyl group attached to the amide nitrogen. Its molecular formula is C₉H₇BrFINO₂, with a molecular weight of 388.97 g/mol. For instance, bromoacetyl chloride is often reacted with substituted amines in the presence of a base to form acetamide derivatives .

Properties

IUPAC Name

2-bromo-N-(2-fluoroethyl)-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFINO/c10-8-2-1-6(12)5-7(8)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJMWBOYCMEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NCCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide typically involves multi-step organic reactions

    Iodination: The benzamide precursor is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position on the aromatic ring.

    Bromination: The iodinated benzamide is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of safer and more environmentally friendly reagents and solvents would be prioritized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups on the benzamide core.

    Coupling Reactions: The halogen atoms make it suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which can introduce various substituents to the aromatic ring.

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the effects of halogenated benzamides on biological systems, including their interactions with proteins and nucleic acids.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity due to halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • The iodo substituent at position 5 in the target compound may enhance steric hindrance compared to fluoro analogs .
  • Fluorine vs. Methoxy : The 2-fluoroethyl group in the target compound likely increases metabolic stability compared to methoxyethyl derivatives, as fluorine resists oxidative metabolism .
  • Substituent Positioning : Shifting the bromine from position 2 (target compound) to position 5 (as in ) alters electronic properties and binding affinities.

Biological Activity

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide is an organic compound notable for its unique molecular structure, which includes bromine, fluorine, and iodine substituents on a benzamide framework. Its molecular formula is C10_{10}H9_{9}BrFNO, with a molecular weight of approximately 325.93 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of the androgen receptor, which is crucial for therapeutic applications in conditions like prostate cancer.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate halogenated precursors with amide functionalities. The following pathways are commonly employed:

  • Bromination and Iodination : Starting with a suitable benzamide, bromination at the 2-position and iodination at the 5-position can be conducted using halogenating agents.
  • Fluoroethylation : The introduction of the 2-fluoroethyl group is typically performed via nucleophilic substitution reactions.

Research indicates that this compound exhibits significant binding affinity towards androgen receptors. This interaction may lead to modulation of receptor activity, potentially influencing cell proliferation and apoptosis pathways in prostate cancer cells. The presence of multiple halogen substituents enhances its reactivity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Androgen Receptor Modulation : In vitro studies demonstrated that derivatives similar to this compound can inhibit L1210 mouse leukemia cell proliferation with IC50_{50} values in the nanomolar range, suggesting potent anticancer properties .
  • Pharmacological Effects : Interaction studies have shown that this compound could potentially induce metabolic changes in tumor cells, leading to increased glucose uptake as a precursor to cell death, indicating its role as a sigma receptor ligand .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other compounds in its class. A comparison with similar compounds reveals the following:

Compound NameKey FeaturesBiological Activity
This compoundContains Br, I, and F; targets androgen receptorsModulates cell proliferation in cancer
N-(4-Fluorophenyl)-N'-(3-bromophenyl)ureaLacks iodine; primarily cytotoxic effectsInhibits cancer cell growth
4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-oneDifferent halogen arrangement; enzyme inhibitorAnticancer and antiviral properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide
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2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide

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